molecular formula C15H22N4O2S B253822 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

货号 B253822
分子量: 322.4 g/mol
InChI 键: DBAAQJOJADCBJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated in detail.

作用机制

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been shown to stabilize the tumor suppressor protein p53, which is mutated in more than 50% of all human cancers. Stabilization of p53 leads to increased transcription of downstream target genes, resulting in cell cycle arrest, apoptosis, and senescence. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has also been shown to inhibit the activity of the oncogenic protein MDM2, which promotes the degradation of p53. Inhibition of MDM2 leads to increased levels of p53 and increased transcription of downstream target genes.
Biochemical and Physiological Effects:
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been investigated for its potential use in treating neurodegenerative diseases. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.

实验室实验的优点和局限性

One of the advantages of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide is its specificity for stabilizing p53 and inhibiting MDM2. This specificity reduces the potential for off-target effects and toxicity. However, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis method for 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide is complex and yields are relatively low, which can limit its availability for research purposes.

未来方向

There are several future directions for research on 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide. One direction is to investigate the potential use of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the potential use of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide in combination with immunotherapy, which has shown promising results in cancer treatment. In addition, further research is needed to investigate the potential use of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide in treating neurodegenerative diseases. Finally, research is needed to develop more efficient synthesis methods for 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide, which can increase its availability for research purposes.

合成方法

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide can be synthesized using a multistep process starting from 5-cyano-6-ethyl-4-hydroxy-2-pyrimidine sulfide. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then treated with propylamine and acetic anhydride to obtain the desired product, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide. The overall yield of this synthesis method is around 30%.

科学研究应用

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

属性

产品名称

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

分子式

C15H22N4O2S

分子量

322.4 g/mol

IUPAC 名称

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

InChI

InChI=1S/C15H22N4O2S/c1-4-7-19(8-5-2)13(20)10-22-15-17-12(6-3)11(9-16)14(21)18-15/h4-8,10H2,1-3H3,(H,17,18,21)

InChI 键

DBAAQJOJADCBJY-UHFFFAOYSA-N

手性 SMILES

CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)CC)C#N

SMILES

CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)CC)C#N

规范 SMILES

CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)CC)C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。